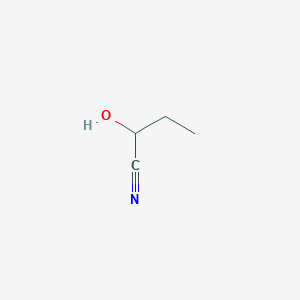

2-Hydroxybutanenitrile

Descripción

2-Hydroxybutanenitrile (CAS 4476-02-2) is a nitrile derivative with a hydroxyl group (-OH) on the second carbon of a four-carbon chain. Its molecular formula is C₄H₇NO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. For instance, enzymatic dynamic kinetic resolution using mutants of CtNHase demonstrated improved selectivity for this compound, enabling high enantiomeric excess in the production of levetiracetam, an antiepileptic drug . The compound is commercially available in varying quantities (250 mg to 5 g) for laboratory use, highlighting its role as a key organic building block .

Propiedades

IUPAC Name |

2-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSSTOSZJANVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963276 | |

| Record name | 2-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4476-02-2 | |

| Record name | 2-Hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4476-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyronitrile, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Addition to Aldehydes or Ketones

One of the most common methods for synthesizing this compound involves the nucleophilic addition of hydrogen cyanide to an appropriate aldehyde or ketone.

- Start with butan-2-one (a ketone).

- React it with sodium cyanide in an acidic aqueous solution to facilitate the addition of cyanide across the carbonyl group.

Equation:

$$

\text{CH}3\text{C(O)CH}3 + \text{HCN} \rightarrow \text{CH}3\text{C(OH)(CN)CH}3

$$

This reaction typically occurs at room temperature and may require careful pH control to optimize yields.

Dehydration of Amides

Another method for synthesizing nitriles involves the dehydration of amides, specifically butanamide.

- Mix butanamide with phosphorus(V) oxide (P₄O₁₀).

- Heat the mixture to promote dehydration, resulting in the formation of this compound.

Equation:

$$

\text{C}4\text{H}9\text{NO} + \text{P}4\text{O}{10} \rightarrow \text{C}4\text{H}7\text{NO} + \text{byproducts}

$$

This method is advantageous as it allows for the direct transformation of an amide into a nitrile without intermediate steps.

Halogenation followed by Nitrilation

This method involves converting a suitable halogenoalkane into a nitrile through nucleophilic substitution.

- Use an alkyl halide such as 1-bromobutane.

- React it with sodium cyanide in ethanol under reflux conditions.

Equation:

$$

\text{CH}3\text{CH}2\text{CH}2\text{Br} + \text{NaCN} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CN} + \text{NaBr}

$$

This approach effectively replaces the halogen atom with a nitrile group, forming butanenitrile, which can then be hydrolyzed to yield this compound.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Conditions Required | Yield Potential | Notes |

|---|---|---|---|---|

| Nucleophilic Addition | Aldehyde/Ketone | Acidic aqueous solution | High | Fast reaction at room temperature |

| Dehydration of Amides | Amide | Heating with P₄O₁₀ | Moderate | Direct conversion; fewer steps |

| Halogenation and Nitrilation | Halogenoalkane | Reflux in ethanol | Moderate to High | Effective for chain elongation |

Aplicaciones Científicas De Investigación

Organic Chemistry

2-Hydroxybutanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block in synthetic organic chemistry.

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show significant activity against murine leukemia (L1210) and human leukemia (K562) cells, suggesting its potential as an anticancer agent.

- Mechanism of Action : Investigations into its mechanism reveal that it may interact with DNA and cellular membranes, potentially disrupting cellular processes involved in cancer progression.

Pharmaceutical Applications

This compound is being explored for its potential use in drug development:

- Therapeutic Agent Design : Its structural features allow for modifications that can enhance its binding affinity to biological targets, making it suitable for developing novel therapeutic agents .

Data Tables

| Activity Type | Cell Lines Tested | IC50 Value |

|---|---|---|

| Anticancer Activity | L1210 (Murine leukemia) | Significant |

| K562 (Human leukemia) | Significant |

Case Study 1: Anticancer Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against resistant cancer cell lines. Modifications on the dioxane ring were found to enhance biological activity, indicating the importance of structural optimization in drug design.

Case Study 2: Mechanistic Insights

Research has focused on understanding how this compound interacts with cellular components. Studies suggest that the compound's ability to bind DNA may interfere with replication processes, while its membrane affinity enhances cellular uptake, contributing to its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 2-Hydroxybutanenitrile involves its interaction with nucleophiles due to the presence of the electrophilic carbon in the nitrile group. This makes it a versatile intermediate in organic synthesis, allowing for the formation of various derivatives through nucleophilic addition reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of 2-hydroxybutanenitrile and its analogs significantly influence their reactivity, applications, and physical properties. Below is a detailed comparative analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

Positional Isomerism: this compound and 2-hydroxy-2-methylbutanenitrile differ in substituent placement. 2-Hydroxy-3-methoxybutanenitrile introduces a methoxy group at C3, increasing polarity and boiling point (133°C at 18 Torr) .

Functional Group Diversity: The methylthio (-SCH₃) group in 2-hydroxy-4-(methylthio)butanenitrile imparts sulfur-based reactivity (e.g., thioether oxidation) and distinct safety profiles . Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) is structurally simpler, with applications in bulk chemical synthesis due to its stability .

Applications: this compound is prioritized in enantioselective syntheses, as seen in levetiracetam production . Non-hydroxylated analogs like 2-ethylbutanenitrile lack the -OH group, limiting their use in chiral resolutions but expanding utility as solvents .

Physical and Chemical Properties

Density and Boiling Points :

Acidity :

- The pKa of 2-hydroxy-3-methoxybutanenitrile is predicted at 10.58, suggesting moderate acidity influenced by electron-withdrawing groups .

Actividad Biológica

2-Hydroxybutanenitrile, also known by its CAS number 4476-02-2, is a compound with the molecular formula CHNO. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 85.10 g/mol |

| Density | 0.962 g/mL at 20ºC |

| Boiling Point | 193.2ºC |

| Flash Point | 70.6ºC |

| LogP | 0.28088 |

These properties indicate that this compound is a relatively low-molecular-weight compound with moderate hydrophobicity, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study published in Chemistry - A European Journal highlighted its effectiveness against certain bacterial strains, suggesting that the hydroxyl group may play a crucial role in enhancing its antimicrobial properties .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. For instance, a study evaluating the compound's effects on breast cancer cells reported an IC value of approximately 25 µM, indicating significant cytotoxicity compared to control groups . The mechanism underlying this activity appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound. In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability . This suggests that it may serve as a protective agent against neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results showed that concentrations above 50 µM significantly inhibited bacterial growth, highlighting its potential as a natural preservative in food systems.

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, human breast adenocarcinoma (MCF-7) cells were treated with varying doses of this compound. The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This positions the compound as a candidate for further research into treatments for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Hydroxybutanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyanohydrin formation via nucleophilic addition of cyanide to ketones or aldehydes. For example, acetone cyanohydrin analogs require controlled pH (8–10) and temperature (0–5°C) to minimize hydrolysis . Catalysts like alkali hydroxides or enzymes (e.g., hydroxynitrile lyases) improve enantioselectivity. Purification via fractional distillation or chromatography is critical due to byproducts like unreacted ketones. Yield optimization should include DOE (Design of Experiments) to assess variables (e.g., solvent polarity, stoichiometry) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H NMR identifies hydroxy (–OH) and nitrile (–CN) protons (δ 1.5–2.5 ppm for CH/CH, δ 4.5–5.5 ppm for –OH, and δ 2.5–3.5 ppm for –CN). C NMR confirms nitrile (δ 115–120 ppm) and hydroxylated carbons .

- IR : Strong absorption bands at ~2250 cm (–CN) and 3300–3500 cm (–OH) .

- Mass Spectrometry : Molecular ion peaks (M) at m/z 85 (CHNO) and fragmentation patterns verify structure .

Q. How does this compound’s reactivity differ in protic vs. aprotic solvents?

- Methodological Answer : In protic solvents (e.g., water, ethanol), hydrogen bonding stabilizes the hydroxyl group, reducing nitrile reactivity. In aprotic solvents (e.g., DMF, THF), the nitrile group is more electrophilic, enhancing nucleophilic additions (e.g., Grignard reactions). Solvent choice must align with reaction goals—kinetic vs. thermodynamic control .

Advanced Research Questions

Q. What mechanisms explain conflicting spectroscopic data for this compound under varying pH conditions?

- Methodological Answer : Discrepancies arise from tautomerism (enol-keto equilibria) and pH-dependent hydrogen bonding. For example, acidic conditions protonate the nitrile, altering H NMR shifts. Use in situ pH-adjusted NMR and computational modeling (DFT) to map tautomeric states. Validate with controlled experiments (e.g., deuterated solvents) to isolate solvent effects .

Q. How can computational models predict this compound’s stability in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies (BDEs) for –OH and –CN groups.

- MD Simulations : Model solvent interactions and catalyst adsorption (e.g., on metal surfaces) to predict degradation pathways.

- Validation : Cross-check with TGA (thermogravimetric analysis) and Arrhenius plots for thermal stability .

Q. What statistical methods resolve contradictions in bioactivity studies of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.